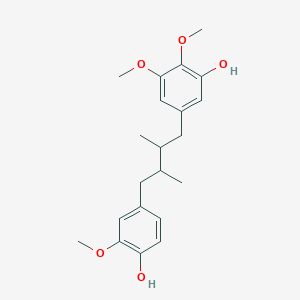
Schineolignin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schineolignin C is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including antihepatitis, antitumor, and anti-HIV-1 effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Schineolignin C is primarily extracted from the fruit of Schisandra chinensis. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan from the plant material. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions: Schineolignin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Schineolignin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Wirkmechanismus
Schineolignin C exerts its effects through various molecular targets and pathways:
Antihepatitis: It modulates liver enzymes and reduces oxidative stress, thereby protecting liver cells from damage.
Anti-HIV-1: It inhibits the replication of the HIV-1 virus by interfering with viral enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Schisandrin A: Another lignan from Schisandra chinensis with similar antihepatitis and antitumor activities.
Schisandrin B: Known for its antioxidant and neuroprotective effects.
Schisandrin C: Exhibits anti-inflammatory and hepatoprotective properties.
Uniqueness of Schineolignin C: this compound stands out due to its potent anti-HIV-1 activity, which is not as prominent in other similar lignans. Additionally, its unique chemical structure allows for diverse chemical modifications, making it a valuable compound for synthetic and medicinal chemistry research .
Eigenschaften
Molekularformel |
C21H28O5 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
5-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C21H28O5/c1-13(8-15-6-7-17(22)19(11-15)24-3)14(2)9-16-10-18(23)21(26-5)20(12-16)25-4/h6-7,10-14,22-23H,8-9H2,1-5H3 |
InChI-Schlüssel |
PNBXGHSKVPWUKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C(=C2)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


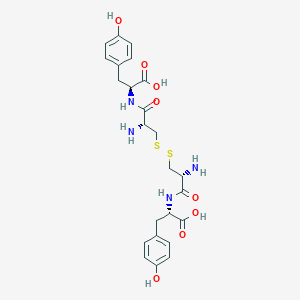

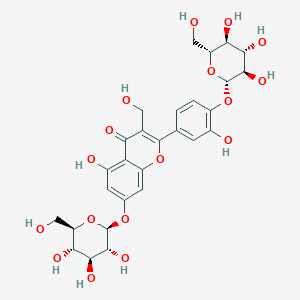
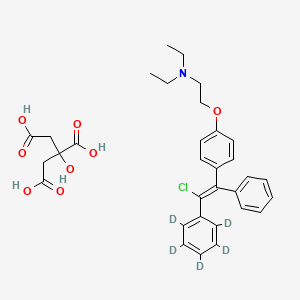
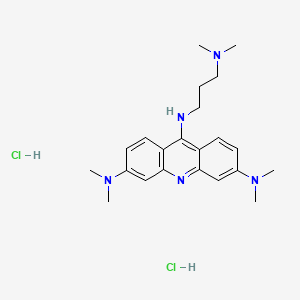
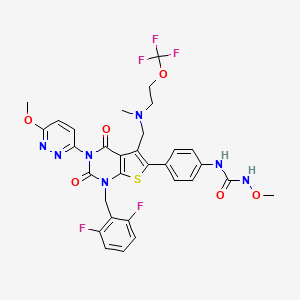

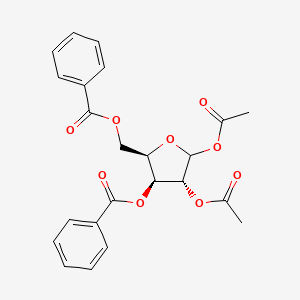

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)

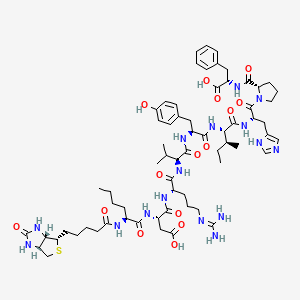
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)
